molecular formula C14H16N2O5 B2612262 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid CAS No. 878259-64-4

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Cat. No.: B2612262
CAS No.: 878259-64-4
M. Wt: 292.291
InChI Key: KZQSTSRWNBBLFH-UHFFFAOYSA-N
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Description

“4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” is a chemical compound with the CAS Number: 878259-64-4 . It has a molecular weight of 292.29 and its molecular formula is C14H16N2O5 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O5/c1-20-11-6-9-10 (7-12 (11)21-2)15-8-16 (14 (9)19)5-3-4-13 (17)18/h6-8H,3-5H2,1-2H3, (H,17,18) . This indicates the presence of various functional groups in the molecule, including two methoxy groups, a quinazolinone group, and a carboxylic acid group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its exact boiling point is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : Süsse and Johne (1985) developed a synthesis route for 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid, involving cyclization of N-(2-aminobenzoyl)amino acids with HCOOH or HNO2 (Süsse & Johne, 1985).
  • Green Chemistry Approach : Rafeeq et al. (2015) demonstrated a green and efficient synthesis method for related quinazolin-2-yl compounds, highlighting the importance of environmentally friendly approaches in chemical synthesis (Rafeeq et al., 2015).

Biological Activity and Potential Applications

  • Antihypoxic Activity : Ukrainets, Mospanova, and Davidenko (2014) synthesized derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating significant antihypoxic effects (Ukrainets, Mospanova, & Davidenko, 2014).
  • Antimicrobial Activity : Suresha et al. (2010) coupled 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with various peptides, finding notable antimicrobial activities against diverse bacterial strains (Suresha et al., 2010).
  • Antitumor Activity : Al-Suwaidan et al. (2016) investigated novel 3-benzyl-4(3H)quinazolinones, including derivatives of 4-oxo-3,4-dihydroquinazolin-3-yl compounds, for their antitumor properties, showing remarkable broad-spectrum antitumor activities (Al-Suwaidan et al., 2016).

Quality Control and Analytical Methods

  • Quality Control in Pharmaceutical Ingredients : Zubkov et al. (2016) highlighted the use of analytical methods, such as 13C NMR-spectroscopy and LC-MS/MS, for quality control of active pharmaceutical ingredients related to 4-oxoquinoline-3-propanoic acids (Zubkov et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

4-(6,7-dimethoxy-4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-11-6-9-10(7-12(11)21-2)15-8-16(14(9)19)5-3-4-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSTSRWNBBLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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